![molecular formula C12H11ClN4O3S B020006 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 104246-28-8](/img/structure/B20006.png)
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Vue d'ensemble
Description
“2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide” is a chemical compound with the CAS Number: 104246-28-8 . Its IUPAC name is 2-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide . The compound has a molecular weight of 326.76 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Specific chemical reactions involving “2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide” are not available in the retrieved data .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 208-210°C . The compound has a molecular weight of 326.76 g/mol, and its exact mass is 326.0240391 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique
Palladium-Catalyzed Hiyama Cross-Couplings
This compound is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . The process involves coupling various 2-chloro pyrimidines with organosilanes, such as trimethoxy (phenyl)silane and vinyltrimethoxysilane, in the presence of CuCl and TBAF. This method is noted for its good functional group tolerance and is valuable for the synthesis of natural products and pharmaceutical compounds.
Anti-Fibrosis Drug Development
Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Compounds derived from this process have shown better anti-fibrotic activities than existing drugs like Pirfenidone, indicating potential for development into novel anti-fibrotic drugs.
Antibacterial Activity
The compound has been used as a precursor in the synthesis of new pyrazol derivatives with antibacterial properties . The process involves converting sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide, followed by further chemical reactions to produce compounds with potential antibacterial applications.
Synthesis of Heterocyclic Compounds
It serves as a key intermediate in the construction of novel heterocyclic compound libraries with potential biological activities . The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.
Chemical Synthesis and Material Science
The compound is involved in various areas of research including life science, material science, chemical synthesis, and more. It is a versatile reagent used in the synthesis of complex molecules for different scientific applications .
Selective Deacylation Methods
In the field of organic synthesis, this compound has been used in methods for the selective deacylation of N-acyl aromatic amides to aromatic amine hydrochlorides . This process offers advantages such as excellent yields, short reaction times, and satisfactory selectivity.
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATUYMAYNXBPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351115 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
CAS RN |
104246-28-8 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




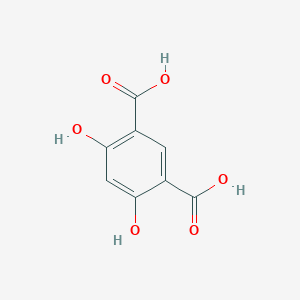



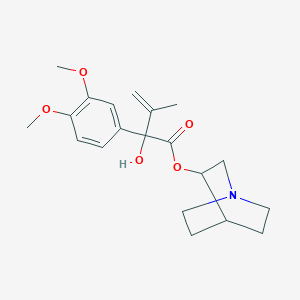
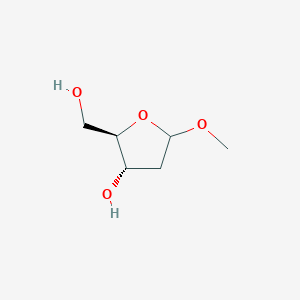
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)


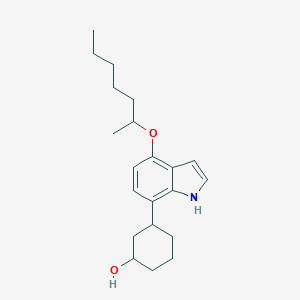

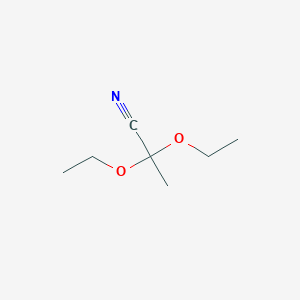
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)